

Application Note: Hydroamination Protocols Involving (But-3-yn-2-yl)(butyl)amine

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Compound of Interest

Compound Name: (But-3-yn-2-yl)(butyl)amine

CAS No.: 13025-27-9

Cat. No.: B2572285

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Executive Summary

This technical guide details the experimental protocols for the synthesis and application of **(But-3-yn-2-yl)(butyl)amine** (CAS: 13025-27-9) in advanced hydroamination workflows. Propargylic amines represent a "privileged" scaffold in drug discovery, serving as precursors to nitrogen heterocycles (pyrroles, oxazolidinones) and chiral amino-derivatives.

The core challenge in utilizing **(But-3-yn-2-yl)(butyl)amine** lies in its dual reactivity: it possesses a nucleophilic secondary amine and an electrophilic/nucleophilic terminal alkyne. Successful hydroamination protocols must achieve chemoselectivity, ensuring the amine reacts with the target substrate without triggering competitive self-polymerization or degradation of the propargylic moiety.

This guide covers two primary workflows:

- Synthesis of the Scaffold: A robust Copper(I)-catalyzed
-coupling protocol.

- Gold(I)-Catalyzed Intermolecular Hydroamination: A chemoselective method for adding the amine across external alkynes.

Substrate Profile: (But-3-yn-2-yl)(butyl)amine

Property	Specification
IUPAC Name	N-butylbut-3-yn-2-amine
Structure	
Molecular Weight	125.21 g/mol
Key Functionality	Secondary Amine (), Terminal Alkyne, Chiral Center ()
pKa (Conjugate Acid)	~10.5 (Estimated for secondary amine)
Stability	Prone to oxidation; store under Argon at -20°C.

Protocol A: Synthesis via Three-Component - Coupling

Rationale: Direct alkylation of butylamine with propargylic halides is often non-selective. The Aldehyde-Alkyne-Amine (

) coupling provides the most atom-economical and scalable route to the target amine.

Reagents & Materials

- Amine:
 - Butylamine (1.0 equiv, 10 mmol)
- Aldehyde: Acetaldehyde (1.1 equiv, 11 mmol) [Freshly distilled]
- Alkyne: Trimethylsilylacetylene (TMS-acetylene) or Acetylene gas (Note: TMS-protected is preferred for lab scale, followed by desilylation). Protocol below uses TMS-acetylene for safety.

- Catalyst: CuBr (5 mol%)
- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
- Desilylation Reagent:

in MeOH.

Experimental Workflow

- Catalyst Activation: In a flame-dried Schlenk flask, suspend CuBr (71 mg, 0.5 mmol) in anhydrous DCM (20 mL) under Argon.
- Substrate Addition:
 - Add

-butylamine (1.0 mL, 10 mmol) via syringe. The solution may turn blue/green due to complexation.
 - Add acetaldehyde (0.62 mL, 11 mmol) dropwise at 0°C. Stir for 15 minutes to form the in situ iminium ion.
 - Add TMS-acetylene (1.55 mL, 11 mmol).
- Reaction: Warm to ambient temperature and stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1). The iminium species () should convert to the propargylic amine ().
- Workup: Filter through a celite pad to remove copper salts. Concentrate the filtrate in vacuo.
- Deprotection (if using TMS): Dissolve the crude oil in MeOH (20 mL), add (1.5 equiv), and stir for 2 hours. Aqueous extraction (EtOAc/Water) yields the terminal alkyne.
- Purification: Flash column chromatography (Silica Gel, 10% EtOAc in Hexanes + 1%

to prevent streaking).

Self-Validating Checkpoint:

- IR Spectroscopy: Look for the sharp

stretch at $\sim 3300\text{ cm}^{-1}$ and the weak

stretch at $\sim 2100\text{ cm}^{-1}$. Absence of the C=O stretch (1720 cm^{-1}) confirms consumption of acetaldehyde.

Protocol B: Gold(I)-Catalyzed Intermolecular Hydroamination

Rationale: This protocol demonstrates the use of **(But-3-yn-2-yl)(butyl)amine** as a nucleophile to hydroaminate an external alkyne (e.g., 1-Octyne or Phenylacetylene). The challenge is preventing the amine's own alkyne from reacting (chemoselectivity). We utilize a sterically bulky N-Heterocyclic Carbene (NHC) Gold catalyst to favor the less hindered external alkyne.

Reaction Scheme

Reagents

- Nucleophile: **(But-3-yn-2-yl)(butyl)amine** (1.0 equiv)
- Electrophile: 1-Octyne (1.2 equiv)
- Pre-Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl, 2 mol%)
- Activator: Silver Trifluoromethanesulfonate (AgOTf, 2 mol%)
- Solvent: 1,4-Dioxane (0.5 M)

Step-by-Step Methodology

- Catalyst Generation (Glovebox/Schlenk Line):

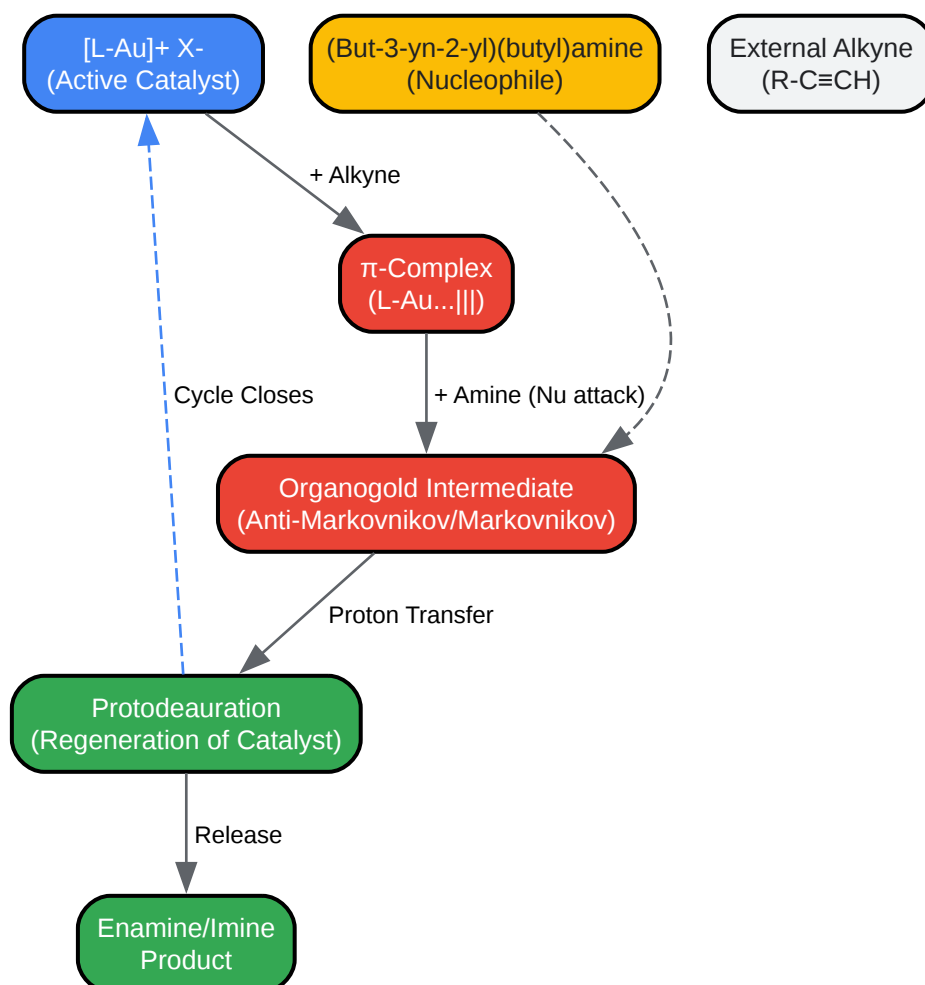
- In a vial, mix IPrAuCl (12 mg, 0.02 mmol) and AgOTf (5 mg, 0.02 mmol) in 1,4-Dioxane (1 mL).
- Stir for 10 minutes in the dark. A white precipitate (AgCl) will form.
- Filter the supernatant (active cationic gold species) into the reaction vessel.
- Hydroamination:
 - Add 1-Octyne (132 mg, 1.2 mmol) to the catalyst solution.
 - Critical Step: Add **(But-3-yn-2-yl)(butyl)amine** (125 mg, 1.0 mmol) slowly over 30 minutes.
 - Why? Slow addition keeps the amine concentration low, preventing catalyst poisoning (amines bind strongly to cationic gold) and minimizing competitive homocoupling.
- Incubation: Heat the mixture to 80°C for 12 hours in a sealed tube.
- Analysis:
 - The initial product is the enamine, which rapidly tautomerizes to the imine (ketimine).
 - Analyze an aliquot by

H NMR.^{[1][2]} Look for the disappearance of the propargylic amine N-H signal and the appearance of the imine methyl/methylene signals.
- Hydrolysis (Optional): To isolate the corresponding ketone and recover the amine (as a salt) or to prove the C-N bond formation, add 1M HCl and stir for 1 hour. This converts the imine to 2-octanone.
 - Note: For isolation of the C-N coupled product, reduction with

(in situ) is recommended to form the stable 1,2-diamine derivative.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the activation of the external alkyne and the nucleophilic attack by the propargylic amine.



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Figure 1: The cationic Gold(I) complex activates the external alkyne (π -acid activation), facilitating nucleophilic attack by the secondary amine. The bulky ligand (IPr) prevents coordination of the gold to the amine's internal alkyne.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	Catalyst poisoning by the amine.	Increase catalyst loading to 5 mol%. Ensure slow addition of the amine. Use a non-coordinating counterion (e.g., instead of OTf).
Polymerization	Reaction of the propargylic alkyne.	Lower temperature to 60°C. Use a bulkier ligand (e.g., JohnPhos or IPr) to sterically exclude the internal alkyne.
Hydrolysis	Moisture in solvent.	Use strictly anhydrous 1,4-dioxane. Add 3Å molecular sieves to the reaction vessel.
Blue Catalyst Solution	Oxidation of Copper (in Protocol A).	Ensure inert atmosphere (Argon/Nitrogen). Use Cu(I) specifically (CuBr or CuI) and verify it is white/off-white, not green.

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